![molecular formula C12H16N2O4 B1373408 (5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid CAS No. 1260649-54-4](/img/structure/B1373408.png)
(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid
Descripción general
Descripción
“(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1260649-54-4 . It has a molecular weight of 252.27 . The IUPAC name for this compound is {5-[(tert-butoxycarbonyl)amino]-2-pyridinyl}acetic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(13-7-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorescent Amino Acid Derivative Synthesis
The compound has been utilized in the synthesis of highly fluorescent amino acid derivatives. These derivatives demonstrate intense long-wave absorption and emission, with a high quantum yield of fluorescence. This makes them useful as sensitive analytical probes, particularly in analyzing peptide conformations (Szymańska et al., 2003).
In Vitro Metabolism Studies
In studies focused on in vitro metabolism, related compounds have been shown to undergo various metabolic pathways when exposed to human liver microsomes and cytochrome P450 isoforms. This research is significant for understanding the metabolic processing of similar compounds in pharmaceutical development (Prakash et al., 2008).
Peptide Synthesis and Modification
The compound has been used in the synthesis and modification of peptides. This includes the creation of peptides with acidic backbone-bound CH groups, which are important for various biochemical applications. The versatility in peptide backbone modification using this compound shows its potential in creating diverse peptide structures (Matt & Seebach, 1998).
Solid-Phase Peptide Synthesis
It has been instrumental in solid-phase peptide synthesis. The stability and reactivity of its derivatives in non-polar solvents make them particularly useful in this field, allowing for the efficient synthesis of peptides and depsipeptides (Dutta & Morley, 1971).
Heterocyclic Substituted α-Amino Acids
The compound has been used in the synthesis of novel heterocyclic substituted α-amino acids, which are important for the development of new pharmaceuticals and in biochemical research. These syntheses are essential for expanding the repertoire of non-proteinogenic amino acids (Adlington et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(13-7-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERASUDPDOSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



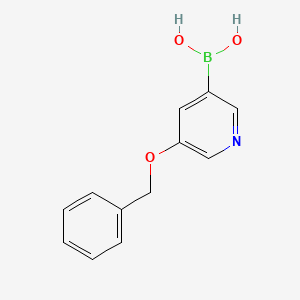
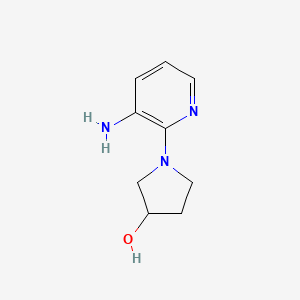
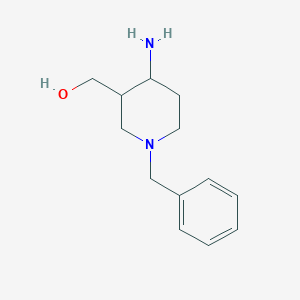
![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
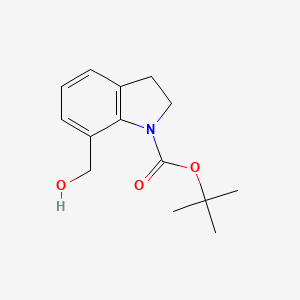
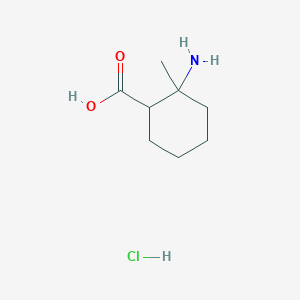

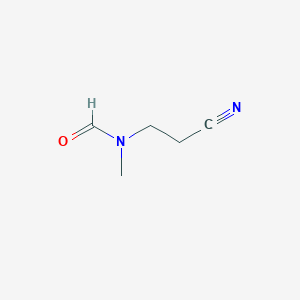
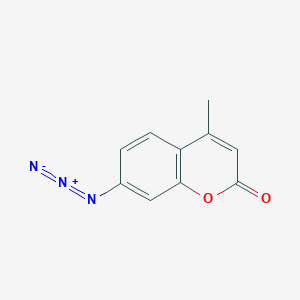

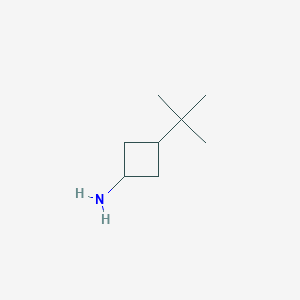
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)

